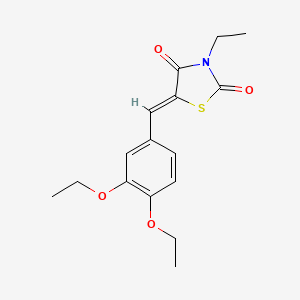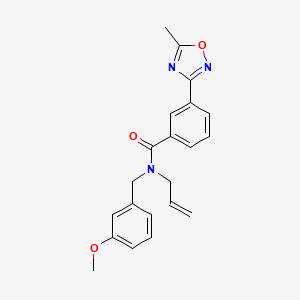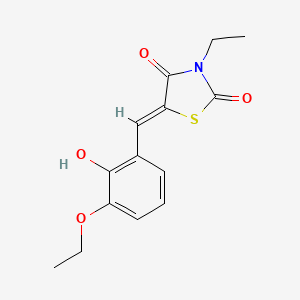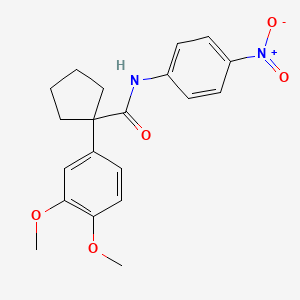![molecular formula C23H20N2O3S2 B3952422 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B3952422.png)
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide
説明
“N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide” is a compound that features a sulfonyl functional group . It’s related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives which were designed, synthesized, and evaluated for their anti-tubercular activity .
作用機序
Cambridge id 6589437
Cambridge id 6589437 is also known as Acetaminophen .
Target of action: The primary targets of Acetaminophen are cyclooxygenase (COX-1 and COX-2) enzymes .
Mode of action: Acetaminophen inhibits these enzymes, resulting in the inhibition of prostaglandin synthesis .
Biochemical pathways: The affected pathway is the prostaglandin synthesis pathway. Prostaglandins play key roles in inflammation and pain signaling .
Pharmacokinetics:Result of action: It works by lowering body temperature during fever and inhibiting the activity of COX-3, resulting in analgesic and antipyretic effects .
Action environment:Oprea1_456734
Oprea1_456734 is also known as Cenegermin .
Target of action: The primary target of Cenegermin is the nerve growth factor (NGF) receptors in the anterior segment of the eye .
Mode of action: Cenegermin binds to these receptors, promoting corneal innervation and integrity .
Biochemical pathways: The affected pathway is the NGF signaling pathway, which is crucial for the differentiation and maintenance of neurons .
Pharmacokinetics:Result of action: Cenegermin supports corneal integrity through corneal innervation, tear secretion, and epithelial cell growth .
Action environment:AB00111242-01
The mechanism of action for AB00111242-01 is currently undisclosed .
Z28180201
Z28180201 is also known as Solifenacin .
Target of action: The primary target of Solifenacin is the M3 receptor subtype .
Mode of action: Solifenacin is a competitive cholinergic receptor antagonist, selective for the M3 receptor subtype .
Biochemical pathways: The affected pathway is the cholinergic signaling pathway, which plays a key role in muscle contraction .
Pharmacokinetics:Result of action: By blocking the M3 receptors, Solifenacin inhibits bladder contractions, helping to control the symptoms of overactive bladder .
Action environment:Oprea1_740623
Oprea1_740623 is also known as Palazestrant .
Target of action: The primary targets of Palazestrant are the estrogen receptors (ER), both wild-type (ESR1-wt) and mutant (ESR1-mut) forms .
Mode of action: Palazestrant is a complete ER antagonist (CERAN) and selective ER degrader (SERD) that binds the ligand-binding domain of ER and completely blocks ER-driven transcriptional activity .
Biochemical pathways: The affected pathway is the ER signaling pathway, which plays a key role in the growth and development of certain types of cancer .
Pharmacokinetics:Result of action: By blocking ER-driven transcriptional activity, Palazestrant inhibits the growth of ER-positive cancer cells .
実験室実験の利点と制限
One of the main advantages of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide is its selectivity for the K2P3.1 potassium ion channel. This selectivity allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide. One area of interest is its potential as a therapeutic agent for cancer. Preclinical studies have shown promising effects on cancer cell growth, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of hypertension, as this compound has been shown to reduce blood pressure in animal models. Additionally, this compound may have potential as an anticonvulsant agent for the treatment of epilepsy. Further research is needed to fully explore the potential of this compound as a therapeutic agent for various diseases.
科学的研究の応用
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3,3-diphenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including cancer, hypertension, and epilepsy. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce blood pressure in hypertensive rats. It has also been shown to have anticonvulsant effects in animal models of epilepsy.
特性
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-30(27,28)18-12-13-20-21(14-18)29-23(24-20)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOPWBWKERQGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{3,5-dichloro-2-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952348.png)

![1-(9H-carbazol-9-yl)-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol](/img/structure/B3952355.png)
![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B3952358.png)

![2-(4-benzyl-1-piperazinyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952380.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3952387.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3952401.png)


![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3952416.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3952425.png)